N6-(butan-2-yl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6-(butan-2-yl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[4,5-e]pyrimidine core, which is a fused heterocyclic system containing both pyrazole and pyrimidine rings. The presence of a fluorophenyl group and a methylpropylamino group further enhances its chemical properties and potential biological activities.
Properties
IUPAC Name |
6-N-butan-2-yl-4-N-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6/c1-3-14(2)24-21-26-19(25-16-11-9-15(22)10-12-16)18-13-23-28(20(18)27-21)17-7-5-4-6-8-17/h4-14H,3H2,1-2H3,(H2,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFMUBVNEBZHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(butan-2-yl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, including the formation of the pyrazolo[4,5-e]pyrimidine core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N6-(butan-2-yl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N6-(butan-2-yl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N6-(butan-2-yl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can interfere with signaling pathways that regulate cell growth and proliferation. This makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrazolopyrimidine derivative with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Uniqueness
N6-(butan-2-yl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. The presence of the fluorophenyl group and the methylpropylamino group contributes to its distinct chemical and pharmacological properties.
Biological Activity
N6-(butan-2-yl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of casein kinase 1 (CK1). CK1 is implicated in various diseases, including cancer and neurodegenerative disorders. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 955304-28-6 |
| Molecular Formula | C21H21FN6 |
| Molecular Weight | 376.4 g/mol |
This compound functions primarily as a CK1 inhibitor. The inhibition of CK1 can lead to the modulation of various signaling pathways that are crucial for cell proliferation and survival. This mechanism highlights its potential use in cancer therapy and other conditions where CK1 activity is dysregulated.
In Vitro Studies
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant biological activity. For instance, compounds similar to N6-(butan-2-yl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine have shown potency against CK1 with IC50 values in the nanomolar range. Specifically:
- Efficacy : In a study on related compounds, one derivative exhibited an IC50 value of 78 nM against CK1 .
Case Studies
Several studies have investigated the biological activity of pyrazolo derivatives:
- CK1 Inhibition : A study identified a series of pyrazolo[3,4-d]pyrimidine derivatives as potent CK1 inhibitors. The structure–activity relationship (SAR) analysis indicated that modifications at the phenyl ring significantly affect inhibitory potency .
- Neuroprotective Effects : Another investigation into similar compounds suggested potential neuroprotective effects through CK1 inhibition in models of neurodegeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
